molecular formula C27H27N3O4 B14993241 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14993241
M. Wt: 457.5 g/mol
InChI Key: UHSBXKSPWJINHL-UHFFFAOYSA-N
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Description

5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydroxyphenyl group, and a pyrrolo[3,4-c]pyrazol-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions

    Formation of the Pyrrolo[3,4-c]pyrazol-6-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde and a suitable alkylating agent.

    Attachment of the Hydroxyphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the hydroxyphenyl group and a halogenated intermediate.

    Incorporation of the 3-Methylbutoxyphenyl Group: This can be done through an etherification reaction using 3-methylbutanol and a phenolic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazol-6-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions could modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Indole derivatives
  • Benzofuran derivatives

Uniqueness

The uniqueness of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity also provides opportunities for the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H27N3O4/c1-17(2)12-14-34-19-8-5-7-18(15-19)26-23-24(21-10-3-4-11-22(21)31)28-29-25(23)27(32)30(26)16-20-9-6-13-33-20/h3-11,13,15,17,26,31H,12,14,16H2,1-2H3,(H,28,29)

InChI Key

UHSBXKSPWJINHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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